molecular formula C13H17BrN2O B581369 3-amino-4-bromo-N-cyclohexylbenzamide CAS No. 1177210-71-7

3-amino-4-bromo-N-cyclohexylbenzamide

Cat. No. B581369
M. Wt: 297.196
InChI Key: LSULDEJNIWVXIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-bromo-N-cyclohexylbenzamide is a chemical compound with the molecular formula C13H17BrN2O . It is used in organic chemistry as a building block for the synthesis of various compounds .


Molecular Structure Analysis

The molecular weight of 3-amino-4-bromo-N-cyclohexylbenzamide is 297.19 . The exact structure is not provided in the available resources.


Physical And Chemical Properties Analysis

The boiling point of 3-amino-4-bromo-N-cyclohexylbenzamide is predicted to be 402.1±28.0 °C . Other physical and chemical properties such as melting point, density, and solubility are not provided in the available resources.

Scientific Research Applications

Copper-Catalyzed Direct Amination

One application involves copper-catalyzed direct amination of ortho-functionalized haloarenes, a method that could potentially be applied to substrates like 3-amino-4-bromo-N-cyclohexylbenzamide for synthesizing ortho-functionalized aromatic amines. This process is significant for creating complex organic compounds with good to excellent yields, showcasing the versatility of haloarene substrates in organic synthesis (Haibo Zhao, H. Fu, & R. Qiao, 2010).

Synthesis of Chlorantraniliprole

Heterocyclic Compound Synthesis

Further research includes the use of halogenated aniline derivatives, similar in reactivity to 3-amino-4-bromo-N-cyclohexylbenzamide, as synthons for designing and synthesizing various nitrogen-containing heterocyclic compounds. These findings highlight the potential of such benzamide derivatives in the synthesis of complex heterocyclic structures, which are valuable in medicinal chemistry and materials science (M. M. Mmonwa & M. Mphahlele, 2016).

Future Directions

The future directions of research involving 3-amino-4-bromo-N-cyclohexylbenzamide are not specified in the available resources. Given its role as a building block in organic chemistry, it may be used in the synthesis of a variety of compounds for research and development purposes .

properties

IUPAC Name

3-amino-4-bromo-N-cyclohexylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O/c14-11-7-6-9(8-12(11)15)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSULDEJNIWVXIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-4-bromo-N-cyclohexylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.